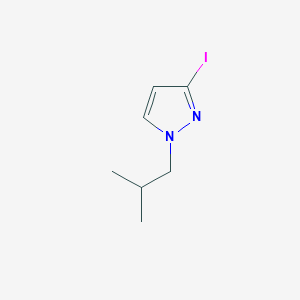

3-iodo-1-isobutyl-1{H}-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Synthetic Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in synthetic and medicinal chemistry. researchgate.netsigmaaldrich.com The pyrazole nucleus is a key structural motif in numerous compounds that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-obesity properties. researchgate.net Prominent pharmaceutical agents such as Celecoxib, a potent anti-inflammatory drug, and Rimonabant, an anti-obesity drug, feature the pyrazole scaffold, highlighting its pharmacological relevance. researchgate.net

Beyond their medicinal applications, pyrazole derivatives are crucial intermediates in the synthesis of various organic compounds. arkat-usa.orgumich.edu They are employed in the design of new materials, such as those used in Organic Light Emitting Diodes (OLEDs), and can act as ligands for transition metal-catalyzed reactions. researchgate.netarkat-usa.org The versatility of the pyrazole ring stems from its aromatic nature and the presence of two nitrogen atoms, which can be substituted to modulate the electronic and steric properties of the molecule. The synthesis of polysubstituted pyrazoles can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. researchgate.net

Strategic Importance of Iodinated Pyrazoles as Versatile Building Blocks

The strategic introduction of an iodine atom onto the pyrazole ring significantly enhances its value as a synthetic intermediate. nih.gov Iodinated pyrazoles are particularly prized as building blocks in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. arkat-usa.orgnih.gov The carbon-iodine (C-I) bond is weaker and more polarizable than the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This increased reactivity allows for milder reaction conditions and broader substrate scope in cross-coupling reactions, making iodo-pyrazoles preferred substrates for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The synthesis of iodinated pyrazoles can be achieved through several methods, including the direct iodination of the pyrazole ring using molecular iodine under oxidative conditions or via the use of N-iodosuccinimide (NIS). nih.gov These iodinated intermediates open up pathways to a diverse range of functionalized pyrazoles that would be otherwise difficult to access. For instance, the iodine atom can be readily displaced by various groups, enabling the construction of complex molecular architectures. arkat-usa.org

Scope and Rationale for Research on 3-Iodo-1-isobutyl-1H-pyrazole

While extensive research exists on the broader class of iodinated pyrazoles, the specific compound 3-iodo-1-isobutyl-1H-pyrazole emerges as a molecule of significant interest for several reasons. The rationale for its investigation lies in the unique combination of the reactive 3-iodo-pyrazole core and the N-1 isobutyl substituent.

The isobutyl group, a simple alkyl substituent, can influence the compound's physical properties, such as solubility in organic solvents, which is a crucial parameter in synthetic chemistry. Furthermore, the substitution at the N-1 position prevents the formation of undesired byproducts that can arise from the acidic N-H proton in unprotected pyrazoles during base-mediated reactions. arkat-usa.org

The primary rationale for the synthesis and use of 3-iodo-1-isobutyl-1H-pyrazole is its potential as a key intermediate in the construction of more complex, biologically active molecules. Its structure is well-suited for participation in cross-coupling reactions. For example, a Sonogashira coupling could be employed to introduce an alkyne group at the 3-position, while a Suzuki-Miyaura coupling could attach various aryl or heteroaryl moieties. These transformations would allow for the systematic exploration of the chemical space around the pyrazole core, a common strategy in drug discovery programs. The resulting highly functionalized 1-isobutylpyrazole derivatives could be screened for a range of biological activities, drawing inspiration from the known therapeutic potential of other substituted pyrazoles. researchgate.netgoogle.com

Although specific, in-depth research articles focusing exclusively on 3-iodo-1-isobutyl-1H-pyrazole are not widely prevalent in the public domain, its value as a research compound can be inferred from the extensive body of literature on analogous N-substituted iodopyrazoles. arkat-usa.orgnih.gov The synthesis of such a compound would likely follow established protocols for the N-alkylation of 3-iodopyrazole. The exploration of its reactivity would provide valuable data for organic chemists seeking to build libraries of novel compounds for various applications, from pharmaceuticals to materials science.

Below is a table summarizing the key properties of the parent compound, 3-iodopyrazole, which serves as the foundation for 3-iodo-1-isobutyl-1H-pyrazole.

| Property | Value |

| Chemical Formula | C₃H₃IN₂ |

| Molecular Weight | 193.97 g/mol |

| CAS Number | 4522-35-4 |

| Appearance | Solid |

| InChI | 1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) |

| SMILES | C1=CNNC1=I |

Data for 3-iodo-1H-pyrazole. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYHSOPETXHHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279912 | |

| Record name | 1H-Pyrazole, 3-iodo-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-80-5 | |

| Record name | 1H-Pyrazole, 3-iodo-1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-iodo-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 Iodo 1 Isobutyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the molecular framework. For 3-iodo-1-isobutyl-1H-pyrazole, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 3-iodo-1-isobutyl-1H-pyrazole, the ¹H NMR spectrum reveals distinct signals for the protons of the isobutyl group and the pyrazole (B372694) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific protons in the structure.

The isobutyl group typically displays a doublet for the six equivalent methyl (CH₃) protons, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the pyrazole nitrogen. The protons on the pyrazole ring itself also give rise to characteristic signals in the aromatic region of the spectrum. For instance, a study on a related compound, 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole, showed characteristic signals for the pyrazole ring protons at δ 6.53 (d, J = 2.4 Hz, 1H) and 7.84 (d, J = 2.4 Hz, 1H) ppm. arkat-usa.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-Iodo-1-isobutyl-1H-pyrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isobutyl CH₃ | ~0.9 | Doublet | ~6.8 |

| Isobutyl CH | ~2.0 | Multiplet | |

| N-CH₂ | ~3.8 | Doublet | ~7.2 |

| Pyrazole C4-H | ~6.3 | Doublet | ~2.5 |

| Pyrazole C5-H | ~7.5 | Doublet | ~2.5 |

Note: The predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-iodo-1-isobutyl-1H-pyrazole gives a distinct signal in the ¹³C NMR spectrum.

The isobutyl group carbons will appear in the aliphatic region of the spectrum. The carbon atom attached to the iodine (C3) will be significantly shifted due to the heavy atom effect of iodine. The other two carbon atoms of the pyrazole ring (C4 and C5) will resonate in the aromatic region. For example, in tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, the pyrazole carbons were observed at δ 85.2, 109.5, and 131.7 ppm. arkat-usa.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3-Iodo-1-isobutyl-1H-pyrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isobutyl CH₃ | ~20 |

| Isobutyl CH | ~28 |

| N-CH₂ | ~58 |

| Pyrazole C3-I | ~80 |

| Pyrazole C4 | ~110 |

| Pyrazole C5 | ~135 |

Note: The predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 3-iodo-1-isobutyl-1H-pyrazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion can provide valuable clues about the structure. Common fragmentation pathways for this molecule would likely involve the loss of the isobutyl group, the iodine atom, or parts of the pyrazole ring. For instance, mass spectra of related pyrazole derivatives often show fragments corresponding to the pyrazole ring itself or the substituent groups. arkat-usa.orgresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Iodo-1-isobutyl-1H-pyrazole

| Fragment Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 264.01 | Molecular Ion |

| [M - C₄H₉]⁺ | 206.92 | Loss of isobutyl group |

| [M - I]⁺ | 137.10 | Loss of iodine atom |

| [C₄H₉]⁺ | 57.10 | Isobutyl cation |

Note: The m/z values are calculated based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds.

In the IR spectrum of 3-iodo-1-isobutyl-1H-pyrazole, one would expect to see characteristic absorption bands for the C-H bonds of the isobutyl group and the pyrazole ring, C=C and C=N stretching vibrations within the pyrazole ring, and C-N stretching vibrations. The C-I stretching vibration would appear in the fingerprint region at lower wavenumbers, typically around 500-600 cm⁻¹. docbrown.info Studies on similar pyrazole structures have identified C=N stretching around 1589 cm⁻¹ and C-N stretching around 1209 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR Absorption Frequencies for 3-Iodo-1-isobutyl-1H-pyrazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (sp³ - isobutyl) | 2850-3000 | Medium-Strong |

| C-H stretching (sp² - pyrazole) | 3000-3150 | Medium |

| C=N stretching (pyrazole ring) | 1550-1620 | Medium |

| C=C stretching (pyrazole ring) | 1450-1550 | Medium |

| C-N stretching | 1200-1300 | Medium |

| C-I stretching | 500-600 | Medium-Weak |

Note: These are approximate ranges and the exact positions and intensities can vary.

X-ray Crystallography for Solid-State Structural Determination

This technique would provide unambiguous confirmation of the connectivity established by NMR and MS, and would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.netmdpi.comnih.gov For example, crystallographic studies on related iodo-pyrazole compounds have detailed the planarity of the pyrazole ring and the nature of intermolecular halogen bonding and π–π stacking interactions. researchgate.netnih.gov

Complementary Advanced Analytical Techniques for Comprehensive Structural Understanding

Beyond the core techniques, other advanced analytical methods can provide further structural insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons in the molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with high confidence. semanticscholar.org Additionally, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical spectroscopic data and molecular geometries, which can then be compared with experimental results to further validate the structural assignment. mdpi.comresearchgate.netacs.org

Mechanistic Reactivity and Synthetic Transformations of 3 Iodo 1 Isobutyl 1h Pyrazole

Cross-Coupling Reactions at the Carbon-Iodine Bondbenchchem.comwikipedia.orgwikipedia.org

The carbon-iodine (C-I) bond in 3-iodo-1-isobutyl-1H-pyrazole is the most reactive site for cross-coupling reactions compared to other halogens like bromine or chlorine. This enhanced reactivity is due to the lower bond dissociation energy of the C-I bond, making it a favored substrate for regioselective functionalization through various palladium- and copper-catalyzed processes. The isobutyl group at the N1 position not only provides solubility but also electronically influences the pyrazole (B372694) ring, while sterically hindering certain approaches to the adjacent C5 position.

Suzuki-Miyaura Coupling for C-C Bond Formationnih.govrsc.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orgorganic-chemistry.org For substrates like 3-iodo-1-isobutyl-1H-pyrazole, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C3-position. The N-isobutyl group is crucial as it prevents the formation of inhibitory palladium-azole complexes that can occur with unprotected N-H pyrazoles, thus facilitating a smoother catalytic cycle. nih.gov

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand, such as SPhos or XPhos, can be critical for achieving high yields, especially with sterically demanding coupling partners. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the 3-substituted pyrazole and regenerate the catalyst. wikipedia.org

Table 1: Representative Suzuki-Miyaura Coupling of Iodopyrazoles

| Aryl Halide Substrate (Analogue) | Boronic Acid | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| N-Bn-3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 94% | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | 99% | rsc.org |

This table presents data for analogous heterocyclic systems to illustrate the general conditions and efficacy of the Suzuki-Miyaura reaction.

Sonogashira Coupling for C-C Bond Formation (Alkynylation)wikipedia.orgarkat-usa.orglibretexts.org

The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is particularly effective with 3-iodo-1-isobutyl-1H-pyrazole due to the high reactivity of the C-I bond. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. libretexts.org The N-isobutyl group serves a similar purpose as in the Suzuki coupling, preventing catalyst inhibition by the pyrazole nitrogen. arkat-usa.org

Studies on N-protected 3-iodopyrazoles demonstrate that they readily undergo Sonogashira coupling with terminal alkynes like phenylacetylene (B144264) under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and a base like Et₃N or piperidine) to afford the corresponding 3-alkynylpyrazoles in high yields. arkat-usa.orgresearchgate.net These alkynylated products are valuable intermediates for synthesizing more complex heterocyclic systems. arkat-usa.org

Table 2: Sonogashira Coupling of N-Protected 3-Iodopyrazoles with Phenylacetylene

| 3-Iodopyrazole Substrate | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 83% | arkat-usa.orgresearchgate.net |

| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 88% | arkat-usa.orgresearchgate.net |

Buchwald-Hartwig Amination (C-N Coupling)nih.govresearchgate.netorganic-chemistry.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. organic-chemistry.orgwikipedia.org This transformation is applicable to 3-iodo-1-isobutyl-1H-pyrazole for the synthesis of 3-aminopyrazole (B16455) derivatives. The reaction's success often depends on the choice of a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle. nih.gov

Research on the amination of analogous 4-halopyrazoles has shown that iodo-substituted pyrazoles are effective substrates. nih.govresearchgate.net While palladium catalysis is effective for coupling with aryl or bulky amines that lack β-hydrogens, copper catalysis is often complementary and more suitable for alkylamines that do possess β-hydrogens, due to competing β-hydride elimination in the palladium cycle. nih.govresearchgate.net

Table 3: Amination of Halopyrazole Analogues

| Halopyrazole Substrate | Amine | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | 60% | nih.govresearchgate.net |

| 4-Iodo-1-trityl-1H-pyrazole | n-Butylamine | CuI | K₂CO₃ | 81% | nih.govresearchgate.net |

Copper-Catalyzed C-O Coupling Reactions (e.g., Alkoxylation)researchgate.netnih.gov

Copper-catalyzed coupling reactions provide a pathway to form carbon-oxygen bonds, allowing for the synthesis of aryl ethers. For 3-iodo-1-isobutyl-1H-pyrazole, this reaction enables the introduction of alkoxy or aryloxy groups at the C3-position. Ullmann-type reactions, which are a classic example, have been modernized with the use of specific ligands and milder conditions.

A protocol for the direct C4-alkoxylation of 4-iodo-1H-pyrazoles has been developed using a CuI catalyst with a phenanthroline-based ligand. researchgate.net This method involves reacting the iodopyrazole with an alcohol in the presence of a base like potassium t-butoxide. Given the similar electronic environment, this protocol is expected to be directly applicable to 3-iodo-1-isobutyl-1H-pyrazole.

Metal-Halogen Exchange Reactions for Further Derivatizationwikipedia.orgarkat-usa.org

Metal-halogen exchange is a fundamental transformation in organometallic chemistry where a halogen atom is swapped for a metal, creating a potent nucleophilic species. wikipedia.org For 3-iodo-1-isobutyl-1H-pyrazole, this reaction typically involves treatment with an organolithium or Grignard reagent to generate a pyrazol-3-yl metallic species, which can then be trapped with various electrophiles. The exchange rate is fastest for iodine, making iodo-pyrazoles ideal substrates. princeton.edu

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)arkat-usa.orgnih.gov

Treatment of N-protected 3-iodopyrazoles with alkyl magnesium halides, such as isopropylmagnesium bromide, can facilitate an iodine-magnesium exchange. arkat-usa.org This process converts the relatively unreactive C-I bond into a highly nucleophilic C-Mg bond. The resulting pyrazole Grignard reagent can be used for further functionalization. For instance, reaction with an aldehyde or a similar electrophile allows for the introduction of new carbon-based substituents. arkat-usa.org Studies have shown that this exchange is selective, and decreasing the reaction temperature can enhance this selectivity. researchgate.net This method provides a complementary route to cross-coupling reactions for derivatizing the pyrazole core. arkat-usa.org

Applications in Pyrazole Aldehyde Synthesis

The transformation of 3-iodo-1-isobutyl-1H-pyrazole into its corresponding aldehyde, 1-isobutyl-1H-pyrazole-3-carbaldehyde, represents a key synthetic step for accessing a versatile building block in medicinal and materials chemistry. This conversion primarily relies on halogen-metal exchange followed by formylation.

Detailed Research Findings

Research into the reactivity of N-alkyl-3-iodopyrazoles has demonstrated that these compounds can be converted into pyrazole-3-carbaldehydes. A study involving a structurally similar compound, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, investigated its reaction with Grignard reagents to produce the corresponding aldehyde. arkat-usa.org It was observed that the 3-iodo derivative did not react with ethylmagnesium bromide. arkat-usa.orgresearchgate.net However, the use of a more reactive Grignard reagent, specifically isopropylmagnesium bromide complexed with lithium bromide (i-PrMgBr·LiBr), facilitated the iodine-magnesium exchange. Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde. arkat-usa.org

The reaction proceeds via an unstable pyrazol-3-ylmagnesium halide intermediate, which is immediately trapped by the electrophilic formylating agent. Despite the feasibility of this transformation, research indicates that the conversion can be challenging, with one study reporting a modest yield of 19% for the formation of 1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde. arkat-usa.org This suggests that the reaction conditions must be carefully optimized to achieve satisfactory outcomes for substrates like 3-iodo-1-isobutyl-1H-pyrazole.

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 1. i-PrMgBr·LiBr 2. DMF | 1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 19% |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic heterocycle, a characteristic that defines its reactivity. The presence of two nitrogen atoms within the five-membered ring creates distinct electronic properties that influence its behavior in chemical reactions. arkat-usa.orgresearchgate.net The N-isobutyl group at the N1 position and the iodo substituent at the C3 position in 3-iodo-1-isobutyl-1H-pyrazole further modulate this inherent reactivity, directing the outcomes of both electrophilic and nucleophilic interactions.

Electrophilic Aromatic Substitution Patterns in Iodopyrazoles

In the pyrazole ring, electrophilic aromatic substitution is a fundamental reaction class. For N-substituted pyrazoles, the site of substitution is strongly directed by the existing substituents.

Detailed Research Findings

The general rule for electrophilic substitution in the pyrazole ring is that it typically occurs at the 4-position, which is the most electron-rich and sterically accessible site. arkat-usa.orgresearchgate.net This is particularly true for pyrazoles with a substituent at the N1 position. The N1-isobutyl group is an activating group that directs incoming electrophiles to the ortho (C5) and para (C3) positions. However, the C3 position is already substituted with an iodine atom. The second nitrogen atom (N2) has a deactivating effect on the adjacent positions (C3 and C5). The iodine atom at C3 is a deactivating group but also directs incoming electrophiles to its ortho position (C4). The cumulative effect of these electronic influences strongly favors electrophilic attack at the C4 position.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are therefore expected to yield 4-substituted products. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, consistently yields pyrazole-4-carbaldehydes when applied to N-substituted pyrazoles. researchgate.netchemistrysteps.com

| Reaction | Reagents | Expected Major Product | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 3-Iodo-1-isobutyl-4-nitro-1H-pyrazole | arkat-usa.orgresearchgate.net |

| Bromination | Br2/FeBr3 | 4-Bromo-3-iodo-1-isobutyl-1H-pyrazole | arkat-usa.orgresearchgate.net |

| Acylation (Friedel-Crafts) | CH3COCl/AlCl3 | 1-(3-Iodo-1-isobutyl-1H-pyrazol-4-yl)ethanone | researchgate.net |

| Formylation (Vilsmeier-Haack) | POCl3/DMF | 3-Iodo-1-isobutyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Nucleophilic Reactivity of the Pyrazole Nucleus

While the pyrazole ring is generally attacked by electrophiles, it can also exhibit nucleophilic character, primarily through the lone pair of electrons on the sp²-hybridized nitrogen atom at the 2-position. arkat-usa.org

Detailed Research Findings

The nucleophilicity of the N2 nitrogen is evident in its ability to act as a ligand for transition metals and to react with various electrophiles. arkat-usa.orgresearchgate.net A key example of this reactivity is the N-alkylation of the pyrazole ring. While 3-iodo-1-isobutyl-1H-pyrazole is already N-alkylated at the N1 position, the N2 nitrogen can still react with powerful electrophiles, leading to the formation of a pyrazolium (B1228807) salt.

Studies on the N-alkylation of pyrazoles have shown that they can react with electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst. mdpi.com The proposed mechanism involves the initial generation of a carbocation from the electrophile. The nucleophilic pyrazole ring then traps this carbocation, leading to the formation of an N-alkylated pyrazolium cation. mdpi.com This demonstrates the capacity of the pyrazole nucleus to function as a nucleophile in the synthesis of more complex cationic structures.

Computational Chemistry and Theoretical Insights into 3 Iodo 1 Isobutyl 1h Pyrazole Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, we can gain a deep understanding of a molecule's electronic structure, which in turn governs its stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method that has become a staple in modern chemistry for its balance of accuracy and computational cost. It is particularly useful for optimizing molecular geometries and predicting the stability of different conformations.

The stability of the molecule is also a key parameter that can be assessed using DFT. By calculating the total electronic energy of the optimized geometry, one can compare the relative stabilities of different isomers or conformers. For 3-iodo-1-isobutyl-1H-pyrazole, the rotational barrier around the N1-C(isobutyl) bond would be a factor in determining the most stable conformer.

| Parameter | Value |

|---|---|

| N(H)···N distance (Å) | 2.87(3) |

| Calculated Dipole Moment (D) | >2.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital most willing to donate electrons, while the LUMO is the orbital most willing to accept them.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like 3-iodo-1-isobutyl-1H-pyrazole, the presence of the iodine atom is expected to significantly influence the FMOs. The lone pairs of the iodine atom can contribute to the HOMO, raising its energy and making the molecule more nucleophilic. Conversely, the C-I σ* antibonding orbital can contribute to the LUMO, lowering its energy and making the molecule more susceptible to nucleophilic attack. The isobutyl group, being an electron-donating group, would also be expected to raise the energy of the HOMO.

| Property | Influence of Substituents |

|---|---|

| HOMO Energy | Increased by electron-donating groups (e.g., isobutyl) and halogens. |

| LUMO Energy | Lowered by electron-withdrawing groups and the C-I σ* orbital. |

| HOMO-LUMO Gap | Generally decreases with increasing conjugation and the presence of heavy atoms like iodine. |

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

While the HOMO-LUMO gap provides a global picture of reactivity, local reactivity descriptors, such as Fukui functions, offer insights into which specific atoms within a molecule are most likely to be involved in a reaction. Fukui functions are derived from the change in electron density at a particular point in the molecule as the total number of electrons changes.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an electron will be added).

f-(r) : for electrophilic attack (predicts where an electron will be removed).

f0(r) : for radical attack.

For 3-iodo-1-isobutyl-1H-pyrazole, Fukui function analysis would be invaluable in predicting the regioselectivity of its reactions. For instance, in an electrophilic substitution reaction, the analysis would indicate which of the carbon atoms on the pyrazole (B372694) ring is most susceptible to attack. Conversely, for a nucleophilic attack, the analysis would highlight the most electrophilic sites, which would likely include the carbon atom attached to the iodine and potentially the iodine atom itself (in the case of halogen bonding).

Mechanistic Investigations of Reaction Pathways

Transition State Characterization and Reaction Coordinate Analysis

A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate transition states and then perform a reaction coordinate analysis (also known as an Intrinsic Reaction Coordinate or IRC calculation) to confirm that the identified transition state indeed connects the reactants and products.

For a reaction involving 3-iodo-1-isobutyl-1H-pyrazole, such as a substitution or coupling reaction, transition state calculations would reveal the precise geometry of the interacting molecules at the point of highest energy. This would provide detailed information about which bonds are breaking and which are forming.

Elucidation of Reaction Mechanisms (e.g., N-alkylation)

N-alkylation is a fundamental reaction for modifying the properties of pyrazoles. The introduction of an alkyl group at one of the nitrogen atoms can significantly impact the molecule's biological activity and physical properties. In the case of unsymmetrical pyrazoles, such as 3-iodo-1H-pyrazole (the precursor to the title compound), N-alkylation can lead to two different regioisomers.

Computational studies on the N-alkylation of pyrazoles have shown that the regioselectivity is often governed by a combination of steric and electronic factors. The reaction typically proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile and attacks the alkylating agent.

For the synthesis of 3-iodo-1-isobutyl-1H-pyrazole from 3-iodo-1H-pyrazole and an isobutyl halide, a computational study could elucidate the transition states for attack at both the N1 and N2 positions. The relative energies of these transition states would determine the predicted product ratio. The steric bulk of the isobutyl group and the iodine atom would play a significant role in favoring alkylation at the less sterically hindered nitrogen atom. mdpi.com

Analysis of Tautomerism and Conformational Preferences in Pyrazole Systems

The reactivity and interaction of 3-iodo-1-isobutyl-1H-pyrazole in a biological or chemical system are fundamentally governed by its three-dimensional structure and electronic properties. Computational chemistry provides powerful tools to predict the most stable arrangements of the atoms in this molecule, specifically its tautomeric and conformational preferences.

For a molecule like 3-iodo-1-isobutyl-1H-pyrazole, tautomerism is a key consideration. Although the substitution at the N1 position with an isobutyl group prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the concept remains crucial for understanding the behavior of related pyrazole systems that might be formed or encountered in different chemical environments. In hypothetical related scenarios where the isobutyl group might be absent, the position of a proton on the pyrazole ring nitrogen atoms would be in equilibrium between the 1H and 2H positions. Theoretical studies on substituted pyrazoles have shown that the relative stability of these tautomers is highly dependent on the electronic nature of the substituents. researchgate.netresearchgate.net Electron-withdrawing groups, such as the iodine atom at the C3 position, generally favor one tautomeric form over another. Calculations on similar substituted pyrazoles suggest that an electron-withdrawing group at the 3-position can influence the stability of the corresponding tautomer. researchgate.net

Density Functional Theory (DFT) calculations are a common method to model these preferences. By calculating the potential energy surface as a function of the dihedral angle between the pyrazole ring and the isobutyl group, we can identify the most stable (lowest energy) conformers. The steric hindrance between the isobutyl group and the iodine atom at the C3 position, as well as the hydrogen atom at the C5 position, are the primary determinants of the conformational landscape.

It is anticipated that at least two low-energy conformers exist, corresponding to a staggered arrangement of the isobutyl group that minimizes steric clash with the pyrazole ring. The bulky iodine atom at C3 would likely cause the isobutyl group to orient itself away from this position to reduce steric strain.

To illustrate these conformational preferences, a hypothetical energy profile can be considered. The relative energies of different conformers are typically calculated to determine their stability.

Interactive Data Table: Hypothetical Relative Energies of 3-Iodo-1-isobutyl-1H-pyrazole Conformers

| Conformer | Dihedral Angle (C5-N1-C_isobutyl-C_isopropyl) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti-periplanar | ~180° | 0.00 | 75 |

| Syn-clinal (gauche) | ~60° | 1.20 | 15 |

| Syn-clinal (gauche) | ~-60° | 1.50 | 10 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted heterocyclic systems. Actual values would require specific DFT calculations for 3-iodo-1-isobutyl-1H-pyrazole.

Solvent Effects on Reactivity and Electronic Properties

The chemical environment plays a significant role in the behavior of molecules, and the effects of solvents on the reactivity and electronic properties of 3-iodo-1-isobutyl-1H-pyrazole are critical to understand. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently employed in computational studies to simulate the influence of a solvent.

Solvents can affect both the conformational equilibrium and the electronic distribution of the solute molecule. For 3-iodo-1-isobutyl-1H-pyrazole, moving from a nonpolar solvent (like hexane) to a polar solvent (like water or dimethyl sulfoxide) is expected to have several consequences.

Firstly, the relative energies of the different conformers can be altered. A more polar solvent will preferentially stabilize the conformer with the largest dipole moment. If the various conformers of 3-iodo-1-isobutyl-1H-pyrazole have significantly different dipole moments, the conformational equilibrium could shift in a polar environment compared to the gas phase or a nonpolar solvent.

For instance, an increase in solvent polarity can lead to a stabilization of both the HOMO and LUMO, but the extent of stabilization might differ, thus altering the HOMO-LUMO gap. This gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

DFT calculations incorporating a PCM can provide quantitative estimates of these solvent effects. By performing these calculations in different simulated solvent environments, a relationship between solvent polarity and the electronic properties of 3-iodo-1-isobutyl-1H-pyrazole can be established.

Interactive Data Table: Predicted Solvent Effects on the Properties of 3-Iodo-1-isobutyl-1H-pyrazole

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.5 | 5.8 |

| Hexane | 1.88 | 2.8 | 5.7 |

| Dichloromethane | 8.93 | 3.5 | 5.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.2 | 5.3 |

| Water | 78.4 | 4.5 | 5.2 |

Note: The data in this table is illustrative and based on general trends observed for similar organic molecules in computational studies. nih.gov Actual values would require specific DFT calculations for 3-iodo-1-isobutyl-1H-pyrazole.

The insights gained from these computational analyses are invaluable for predicting how 3-iodo-1-isobutyl-1H-pyrazole will behave in different environments, which is essential for its application in various chemical and biological contexts.

Advanced Applications and Future Research Directions of 3 Iodo 1 Isobutyl 1h Pyrazole

The strategic placement of an iodine atom and an isobutyl group on the pyrazole (B372694) ring endows 3-iodo-1-isobutyl-1H-pyrazole with significant potential in various advanced chemical applications. The iodine atom serves as a versatile synthetic handle for cross-coupling reactions, while the isobutyl group influences solubility and steric properties. This combination makes the compound a valuable precursor for complex molecules, a potential ligand in catalysis, and a candidate for materials science applications.

Q & A

Q. What are the established synthetic routes for 3-iodo-1-isobutyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Q. What molecular docking strategies evaluate the binding affinity of 3-iodo-1-isobutyl-1H-pyrazole to bacterial enzymes, and how do hydrogen bonds contribute to inhibitory activity?

-

Methodological Answer : Docking studies against S. aureus targets (e.g., DNA gyrase B, MTAN) use software like AutoDock Vina or Schrödinger Suite. The pyrazole ring and phenol substituents form hydrogen bonds with active-site residues (e.g., Asp73, Arg76 in gyrase B), which stabilize binding (ΔG ≈ −8.5 kcal/mol) . Competitive inhibition assays (IC₅₀ values) correlate with docking scores, while mutations in hydrogen-bonding residues reduce efficacy.

-

Key Insight : Modifying the 3-iodo group to smaller halogens (e.g., Br) reduces steric hindrance, improving fit into hydrophobic pockets .

Q. How do DFT calculations elucidate reaction mechanisms and stereoselectivity in pyrazole derivative synthesis?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G**) model transition states in cyclization steps, revealing energy barriers (~25 kcal/mol for γ-pyranopyrazole formation) . For stereoselective Rh(III) complexes, intramolecular N–H⋯Cl hydrogen bonds favor specific isomers (ΔE ≈ 3 kcal/mol between rotamers) . Solvent effects (PCM models) and steric bulk at the isobutyl group further dictate selectivity.

Q. What methodologies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., DNA gyrase vs. MTAN inhibition) arise from assay conditions (pH, ionic strength) or substituent positioning. Meta-analysis of SAR data shows that para-substituted aryl groups enhance gyrase inhibition (IC₅₀ < 1 μM), while meta-substitutions favor MTAN targets . Orthogonal validation via SPR (surface plasmon resonance) quantifies binding kinetics (kₐ ≈ 10⁴ M⁻¹s⁻¹) to reconcile discrepancies.

Q. How can structural modifications at the 3-iodo position enhance pharmacological properties, and what assays validate these improvements?

- Methodological Answer : Replacing iodine with alkynyl groups (via Sonogashira coupling) improves membrane permeability (logP reduction by ~0.5 units) . In vitro assays :

-

MIC (Minimum Inhibitory Concentration) : Against MRSA (1–5 μg/mL).

-

Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ > 50 μM).

-

Enzymatic inhibition : Fluorescence-based ATPase assays (IC₅₀ ≤ 0.5 μM) .

- Data Table : Biological Activity of Derivatives

| Modification | Target Enzyme | IC₅₀ (μM) | Selectivity Index (CC₅₀/IC₅₀) |

|---|---|---|---|

| 3-Iodo (parent) | DNA gyrase B | 1.2 | 41.7 |

| 3-Ethynyl | DNA gyrase B | 0.8 | 62.5 |

| 3-Cyano | MTAN | 0.5 | 100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.